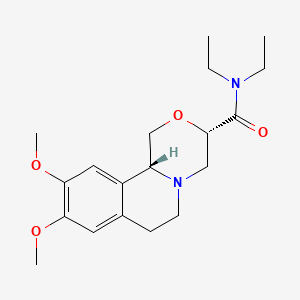

N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide

Description

N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide (referred to as Compound 16 in and ) is a synthetic neuroleptic agent with a bicyclic oxazino-isoquinoline scaffold. Its trans isomer, particularly the (+)-enantiomer, demonstrated potent neuroleptic activity in the Sidman avoidance test in gerbils, while cis isomers were inactive . The compound features a 9,10-dimethoxy substitution on the isoquinoline core and a trans-configuration at the 3-carboxamide position, critical for its pharmacological profile.

Properties

CAS No. |

67069-39-0 |

|---|---|

Molecular Formula |

C19H28N2O4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide |

InChI |

InChI=1S/C19H28N2O4/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18/h9-10,15,18H,5-8,11-12H2,1-4H3/t15-,18-/m0/s1 |

InChI Key |

LCOQCSWRNWGOIT-YJBOKZPZSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CO1)OC)OC |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

- Construction of the isoquinoline core.

- Formation of the oxazine ring via cyclization.

- Introduction of the N,N-diethyl carboxamide moiety.

- Control of stereochemistry to obtain the hexahydro derivative.

The process often employs N-acyliminium ion intermediates, which facilitate ring closure and functional group transformations under acidic conditions.

Detailed Synthetic Route (Based on Patent US3551565A)

According to the patent US3551565A, which extensively covers the synthesis of related oxazinoisoquinoline derivatives, the preparation of the target compound can be summarized as follows:

- Starting from appropriate substituted isoquinoline precursors, the compound is synthesized by introducing methoxy groups at positions 9 and 10, which stabilize the ring system.

- The 3-position is functionalized with an N,N-diethylcarboxamido group through acylation reactions.

- Cyclization to form the oxazine ring is achieved by intramolecular nucleophilic attack, often under acidic conditions, leading to the hexahydro-oxazinoisoquinoline framework.

- The final product is isolated as either the free base or as pharmaceutically acceptable acid addition salts, such as the maleate salt.

Example Synthesis Summary (from Patent):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Isoquinoline derivative with 9,10-dimethoxy substitution | Starting material preparation |

| 2 | N,N-diethylcarbamoyl chloride or equivalent | Introduction of N,N-diethylcarboxamide at 3-position |

| 3 | Acidic cyclization (e.g., polyphosphoric acid or methanol with acid) | Formation of oxazine ring via intramolecular cyclization |

| 4 | Salt formation with maleic acid (optional) | Isolation as maleate salt for stability and handling |

This method is supported by the synthesis examples and characterization data provided in the patent, indicating yields and purification steps.

Use of N-Acyliminium Ion Intermediates

Research literature highlights the role of N-acyliminium ions as key intermediates in the cyclization steps leading to the oxazinoisoquinoline structure. These intermediates are generated by protonation of N-acyl imines under strongly acidic conditions, facilitating nucleophilic attack by adjacent functional groups to close the ring.

Stereochemical Considerations

The stereochemistry of the hexahydro ring system is crucial for biological activity. The trans isomer of the compound exhibits neuroleptic properties, whereas the cis isomer is inactive. Synthetic methods therefore emphasize conditions that favor the formation of the trans isomer, often by controlling the reaction temperature, acid strength, and solvent.

Modern Cyclization Techniques

Recent advances in heterocyclic synthesis have introduced metal-catalyzed aza-Prins cyclization methods, which may be adapted for the synthesis of related oxazinoisoquinoline derivatives:

- Iron(III) chloride catalysis in dichloromethane at low temperatures has been shown to efficiently promote ring closure via silyl aza-Prins cyclization.

- These methods offer high yields and stereoselectivity, potentially applicable to the preparation of this compound or its analogues.

However, direct application to this specific compound requires further experimental validation.

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Analytical Data

- The compound and its analogues have been studied for neuroleptic activity, with the trans isomer showing significant efficacy in animal models.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and stereochemistry of the synthesized compounds.

- The use of N-acyliminium ion intermediates is a well-established mechanistic feature in the synthesis, enabling efficient ring closure and functionalization.

- Advances in catalytic cyclization methods provide promising avenues for improved synthesis, although their adaptation to this compound remains under investigation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Properties :

- Research has indicated that compounds similar to N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide exhibit potential antidepressant effects. These compounds may act on neurotransmitter systems involved in mood regulation. For instance, studies have shown that modifications in the isoquinoline structure can enhance serotonin receptor affinity and improve mood-related outcomes in animal models .

- Neuroprotective Effects :

- Analgesic Activity :

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various isoquinoline derivatives. The results demonstrated that certain structural modifications led to increased activity at serotonin receptors. The compound under discussion was among those highlighted for further investigation due to its promising pharmacological profile .

Case Study 2: Neuroprotection in Alzheimer's Models

In a controlled experimental setting, researchers evaluated the neuroprotective effects of this compound against beta-amyloid-induced toxicity in neuronal cultures. The findings indicated significant reductions in cell death and oxidative stress markers when treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues: Thiazino vs. Oxazino Derivatives

Key Compound: 9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-[1,4]thiazino[3,4-a]isoquinoline-1-carboxylic Acid ()

- Structural Differences: Replaces the oxygen atom in the oxazino ring with sulfur (thiazino) and substitutes the diethyl carboxamide with a carboxylic acid group.

- Functional Implications: The thiazino ring may alter electron distribution and metabolic stability. However, pharmacological data for neuroleptic activity are absent, suggesting divergent targets or reduced potency compared to Compound 16 .

Table 1: Core Structural Comparisons

Stereochemical Influence: Trans vs. Cis Isomers

- Compound 16: The trans configuration at the 3-carboxamide position is essential for neuroleptic activity.

- General Trend: Trans isomers in bicyclic oxazino-isoquinolines exhibit enhanced receptor binding due to optimal spatial orientation, while cis isomers lack this alignment.

Oxazinoquinoline Isomers: Stability and Fragmentation

Key Compounds: 1,3-Oxazino[5,4,3-ij]quinolines vs. 1,4-Oxazino[2,3,4-ij]quinolines ()

- Stability: 1,4-Oxazinoquinolines are more resistant to electron impact, with higher [M]+• peak intensities in mass spectrometry.

- Fragmentation: 1,3-Oxazinoquinolines: Eliminate CO₂ during fragmentation. 1,4-Oxazinoquinolines: Eliminate CO first.

- Implications: Stability differences may influence metabolic degradation and bioavailability. Compound 16’s oxazino-isoquinoline fusion likely follows similar stability trends .

Carboxamide Derivatives with Adamantyl Substituents ()

Key Compounds: N3-(1-(3,5-Dimethyl)adamantyl)-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and analogues.

- Structural Differences: Adamantyl substituents replace diethyl groups; thioxo or chloro groups modify the quinoline core.

- Compound 16’s diethyl carboxamide may offer a balance between solubility and receptor affinity .

Hexahydro-Isoquinoline Derivatives with Divergent Targets ()

Key Compound : (±)-α-Dihydrotetrabenazine (DTBZ)

- Structural Overlap: Shares the 1,3,4,6,7,11b-hexahydro-isoquinoline core but includes an isobutyl group and hydroxyl substitution.

- Functional Divergence: DTBZ is a vesicular monoamine transporter 2 (VMAT2) inhibitor, unlike Compound 16’s dopamine antagonism. This highlights how minor structural changes redirect therapeutic targets .

Biological Activity

N,N-Diethyl-1,3,4,6,7,11b-hexahydro-(1,4)oxazino(3,4-a)isoquinoline-3-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline family and features a unique oxazino structure. Its chemical formula is , and it has a molecular weight of approximately 314.43 g/mol. The structural complexity contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. A notable study highlighted its effectiveness against New Delhi metallo-β-lactamase (NDM-1), a critical enzyme in antibiotic resistance .

2. Neuroprotective Effects

Isoquinolines are known for their neuroprotective effects. The compound has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert antioxidant effects that mitigate oxidative stress in neuronal cells .

3. Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been documented. It inhibits pro-inflammatory cytokines and modulates pathways associated with inflammation in various cellular models .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial resistance mechanisms.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in cells.

- Cytokine Modulation : It influences signaling pathways related to inflammation and immune response.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against NDM-1 | |

| Neuroprotective | Reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokines |

Case Study: Neuroprotection in Alzheimer's Model

In a recent study involving an Alzheimer’s disease model using transgenic mice, treatment with this compound resulted in significant improvements in cognitive function compared to untreated controls. Histological analysis revealed reduced amyloid plaque deposition and improved synaptic integrity .

Q & A

Q. What experimental approaches address discrepancies in receptor subtype selectivity (e.g., D2 vs. 5-HT2A)?

- Methodological Answer :

- Radioligand Displacement Assays : Use [3H]spiperone (D2) and [3H]ketanserin (5-HT2A) to calculate Ki values.

- Functional Selectivity Profiling : Measure β-arrestin recruitment (BRET assays) to assess biased signaling.

- Structural Modifications : Introduce substituents at C9/C10 (e.g., methoxy groups) to sterically block 5-HT2A binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.